molecular formula C14H12N2O2 B11868818 1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate

1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate

Cat. No.: B11868818
M. Wt: 240.26 g/mol
InChI Key: PDNVBCYUOLTODG-UHFFFAOYSA-N
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Description

1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate typically involves the reaction of isoquinoline with cyanoacetic acid derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanoacetic acid derivative, followed by nucleophilic addition to the isoquinoline ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Isoquinolinyl-ethanone: Another isoquinoline derivative with similar structural features.

    2-Cyano-3-(isoquinolin-1-yl)propanoic acid: A compound with a cyano group and isoquinoline ring, similar to 1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate.

Uniqueness

This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

[1-cyano-2-(2H-isoquinolin-1-ylidene)ethyl] acetate

InChI

InChI=1S/C14H12N2O2/c1-10(17)18-12(9-15)8-14-13-5-3-2-4-11(13)6-7-16-14/h2-8,12,16H,1H3

InChI Key

PDNVBCYUOLTODG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C=C1C2=CC=CC=C2C=CN1)C#N

Origin of Product

United States

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